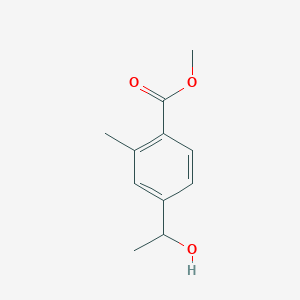

Methyl 4-(1-hydroxyethyl)-2-methylbenzoate

Descripción general

Descripción

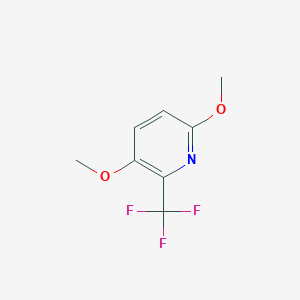

“Methyl 4-(1-hydroxyethyl)-2-methylbenzoate” is a chemical compound with the molecular formula C10H12O3 . It is a solid or semi-solid or lump or liquid substance . The compound is stored in a dry room at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3 . The SMILES representation is COC(=O)C1=CC=C(C=C1)C@HO .Physical And Chemical Properties Analysis

“this compound” appears as a clear colorless to yellow viscous liquid . Its boiling point ranges from 148 to 152 °C at 1.0mmHg . The refractive index is between 1.5300 to 1.5360 at 20°C, 589 nm .Aplicaciones Científicas De Investigación

Environmental Impact and Behavior

Parabens, including compounds structurally related to Methyl 4-(1-hydroxyethyl)-2-methylbenzoate, are widely used as preservatives in consumer products. They have been detected in aquatic environments, acting as emerging contaminants. Despite their biodegradability, parabens persist in surface waters and sediments due to continuous introduction. The environmental presence and fate of parabens, including their transformation into chlorinated by-products, raise concerns about their potential impact on ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).

Health Aspects and Pharmacological Properties

Methyl paraben, closely related to this compound, exhibits antimicrobial properties, making it a common preservative. It has been extensively studied for its safety and potential health impacts. Research demonstrates that methyl paraben is rapidly metabolized and excreted, showing no evidence of accumulation in the body. Despite its widespread use and general safety profile, there are concerns about its endocrine-disrupting potential and implications for long-term health effects (Soni, Taylor, Greenberg, & Burdock, 2002).

Antioxidant Activity and Molecular Mechanisms

Investigations into the antioxidant properties of various compounds, including those structurally similar to this compound, have highlighted their potential in mitigating oxidative stress. For instance, gallic acid, a phenolic compound, has garnered attention for its anti-inflammatory and neuroprotective effects, suggesting the importance of exploring the antioxidant capacity and therapeutic applications of related compounds (Bai et al., 2020).

Environmental and Health Risks

Recent studies emphasize the need for a detailed evaluation of parabens, considering their ubiquity in consumer products and potential health risks. There is a growing body of evidence suggesting that parabens, through their endocrine-disrupting activities, may contribute to various health issues. The implications of long-term exposure, particularly in relation to reproductive health and the development of certain types of cancer, warrant further investigation (Darbre & Harvey, 2008).

Safety and Hazards

“Methyl 4-(1-hydroxyethyl)-2-methylbenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Propiedades

IUPAC Name |

methyl 4-(1-hydroxyethyl)-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6,8,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJYMRFXHBVNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.